molecular formula C29H28O7S B3251106 beta-D-Glucopyranoside, ethyl 4,6-O-(phenylmethylene)-1-thio-, dibenzoate CAS No. 20701-63-7

beta-D-Glucopyranoside, ethyl 4,6-O-(phenylmethylene)-1-thio-, dibenzoate

Cat. No. B3251106
CAS RN: 20701-63-7
M. Wt: 520.6 g/mol
InChI Key: ZRMRTIABQQKBAN-DNBYFEENSA-N
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Description

EGPTD is a compound that belongs to the class of glucosides. It is a white crystalline substance that is soluble in organic solvents such as dichloromethane and ethanol. Its chemical formula is C32H28O8S and its molecular weight is 572.63 g/mol. EGPTD has been synthesized using different methods, and it has been found to have various potential applications in science.

Mechanism of Action

The mechanism of action of EGPTD is not fully understood. However, it is believed to act through various pathways, including the inhibition of enzymes such as beta-glucosidases and beta-galactosidases, and the modulation of cellular signaling pathways. EGPTD has also been found to interact with various proteins, including the estrogen receptor and the peroxisome proliferator-activated receptor gamma.
Biochemical and Physiological Effects
EGPTD has been found to have various biochemical and physiological effects. In vitro studies have shown that EGPTD can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. EGPTD has also been found to have antidiabetic effects, including the stimulation of glucose uptake in adipocytes and the inhibition of alpha-glucosidase activity. In addition, EGPTD has been found to have antimicrobial effects against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

EGPTD has several advantages and limitations for lab experiments. One advantage is that it is a stable and easily synthesized compound. Another advantage is that it has been found to have various potential applications in science. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that it may have limited solubility in certain solvents, which may affect its bioavailability and activity.

Future Directions

There are several future directions for the study of EGPTD. One direction is to further investigate its potential anticancer, antidiabetic, and antimicrobial properties. Another direction is to study its interactions with various proteins and cellular signaling pathways. In addition, future studies could focus on the synthesis of EGPTD derivatives with improved bioactivity and solubility. Finally, EGPTD could be used as a building block for the synthesis of new materials with unique properties.
In conclusion, EGPTD is a compound that has been widely studied for its potential applications in various fields of science. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of EGPTD in science.

Scientific Research Applications

EGPTD has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, EGPTD has been found to have potential anticancer, antidiabetic, and antimicrobial properties. In biochemistry, EGPTD has been studied as a substrate for various enzymes, including beta-glucosidases and beta-galactosidases. In materials science, EGPTD has been used as a building block for the synthesis of various materials, including dendrimers and nanoparticles.

properties

IUPAC Name

[(4aR,6S,7R,8S,8aR)-7-benzoyloxy-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28O7S/c1-2-37-29-25(35-27(31)20-14-8-4-9-15-20)24(34-26(30)19-12-6-3-7-13-19)23-22(33-29)18-32-28(36-23)21-16-10-5-11-17-21/h3-17,22-25,28-29H,2,18H2,1H3/t22-,23-,24+,25-,28?,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMRTIABQQKBAN-DNBYFEENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301153730
Record name β-D-Glucopyranoside, ethyl 4,6-O-(phenylmethylene)-1-thio-, dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20701-63-7
Record name β-D-Glucopyranoside, ethyl 4,6-O-(phenylmethylene)-1-thio-, dibenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20701-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranoside, ethyl 4,6-O-(phenylmethylene)-1-thio-, dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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